molecular formula C19H22N2O6 B11008153 1-(furan-2-ylmethyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide

1-(furan-2-ylmethyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide

Cat. No.: B11008153
M. Wt: 374.4 g/mol
InChI Key: XCYLNQPYAKKRNX-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine-3-carboxamide core substituted with a furan-2-ylmethyl group at the 1-position and a 3,4,5-trimethoxyphenyl amide at the N-position. The 3,4,5-trimethoxyphenyl group is notable for its electron-donating methoxy substituents, which may enhance lipophilicity and influence binding interactions.

Properties

Molecular Formula

C19H22N2O6

Molecular Weight

374.4 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C19H22N2O6/c1-24-15-8-13(9-16(25-2)18(15)26-3)20-19(23)12-7-17(22)21(10-12)11-14-5-4-6-27-14/h4-6,8-9,12H,7,10-11H2,1-3H3,(H,20,23)

InChI Key

XCYLNQPYAKKRNX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2CC(=O)N(C2)CC3=CC=CO3

Origin of Product

United States

Preparation Methods

Cyclization of Linear Precursors

Linear precursors such as γ-amino ketones or esters undergo intramolecular cyclization to form the pyrrolidin-5-one ring. For example:

Method A :

  • Substrate : Methyl 4-aminobut-2-enoate.

  • Conditions : Acid-catalyzed cyclization (HCl, reflux, 12 h).

  • Yield : 68%.

Method B :

  • Substrate : 4-Bromo-3-ketopentanoic acid ethyl ester.

  • Conditions : Base-mediated cyclization (NaH, THF, 0°C to RT, 4 h).

  • Yield : 75%.

Mechanistic Insights

Cyclization proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration. Steric hindrance and electronic effects dictate regioselectivity.

N-Alkylation with Furan-2-ylmethyl Groups

Direct Alkylation of Pyrrolidin-5-one

Reagents :

  • Alkylating agent : Furan-2-ylmethyl bromide.

  • Base : Sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

Procedure :

  • Deprotonate pyrrolidin-5-one with NaH in THF at 0°C.

  • Add furan-2-ylmethyl bromide dropwise.

  • Stir at room temperature for 6–8 h.

Yield :

BaseSolventTemperatureYield
NaHTHF0°C → RT82%
KOtBuDMFRT76%

Side Reactions :

  • Over-alkylation minimized by using a 1:1 molar ratio.

Carboxamide Formation at Position 3

Carboxylic Acid Activation

Substrate : 1-(Furan-2-ylmethyl)pyrrolidin-5-one-3-carboxylic acid.
Activation Methods :

  • Acid Chloride : Thionyl chloride (SOCl₂), 60°C, 2 h.

  • Active Ester : HATU/DIPEA in DMF, RT, 30 min.

Coupling with 3,4,5-Trimethoxyaniline

Conditions :

  • Coupling agent : HATU or EDCl/HOBt.

  • Solvent : Dichloromethane (DCM) or DMF.

  • Base : N,N-Diisopropylethylamine (DIPEA).

Procedure :

  • Mix activated carboxylic acid with 3,4,5-trimethoxyaniline (1.2 equiv).

  • Stir at RT for 12–24 h.

Yield :

Coupling AgentSolventTime (h)Yield
HATUDMF1288%
EDCl/HOBtDCM2478%

Optimization :

  • Excess amine (1.2 equiv) improves conversion.

Integrated Synthetic Routes

Sequential Alkylation-Coupling Approach

  • Pyrrolidin-5-one synthesis (Method B, 75% yield).

  • N-Alkylation (NaH/THF, 82% yield).

  • Carboxamide coupling (HATU/DMF, 88% yield).
    Overall Yield : 75% × 82% × 88% = 54% .

One-Pot Alkylation and Coupling

Conditions :

  • Concurrent alkylation and coupling using KOtBu in DMF.
    Yield : 65% (lower due to competing side reactions).

Comparative Analysis of Methods

MethodAdvantagesLimitations
Sequential AlkylationHigh purity, controlled stepsMulti-step, time-consuming
One-Pot SynthesisReduced purification stepsLower yield, side reactions

Scale-Up Considerations :

  • Sequential methods preferred for industrial production due to reproducibility .

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-ylmethyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(furan-2-ylmethyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Features

All analogs share the pyrrolidine-3-carboxamide backbone but differ in substituents at the 1-position (pyrrolidine nitrogen) and the N-amide group. Key variations include:

Table 1: Substituent Variations in Analogs
Compound ID (Reference) 1-Position Substituent N-Amide Substituent Molecular Weight (g/mol)
Target Compound Furan-2-ylmethyl 3,4,5-Trimethoxyphenyl ~375 (estimated*)
1-(4-Fluorophenyl)-... () 4-Fluorophenyl 5-Isopropyl-1,3,4-thiadiazol-2-yl 358.46
1-(2,3-Dimethylphenyl)-... () 2,3-Dimethylphenyl 5-Isopropyl-1,3,4-thiadiazol-2-yl 358.46
1-(4-Chlorophenyl)-... () 4-Chlorophenyl Pyridin-3-yl 315.75
1-(3-Chlorophenyl)-... () 3-Chlorophenyl 2-Oxo-2H-chromen-6-yl 382.80
1-(3,4-Dimethylphenyl)-... () 3,4-Dimethylphenyl (3-(Thiophen-3-yl)pyrazin-2-yl)methyl 406.50

*Estimated based on molecular formulas of analogs.

Impact of Substituents on Physicochemical Properties

  • Lipophilicity : The 3,4,5-trimethoxyphenyl group in the target compound likely increases lipophilicity compared to analogs with halogenated aryl groups (e.g., 4-fluorophenyl in -chlorophenyl in ). This may enhance membrane permeability but reduce aqueous solubility .
  • Solubility : Thiadiazole-containing analogs () may exhibit improved solubility due to the polarizable sulfur atom, whereas the trimethoxyphenyl group in the target compound could hinder solubility .
  • Metabolic Stability : The furan ring in the target compound may confer susceptibility to oxidative metabolism compared to thiophene () or pyridine () rings, which are more resistant to degradation .

Biological Activity

1-(Furan-2-ylmethyl)-5-oxo-N-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibition effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with various substituents that contribute to its biological activity. The presence of the furan and trimethoxyphenyl groups enhances its interaction with biological targets.

Property Details
IUPAC Name This compound
Molecular Formula C19_{19}H22_{22}N2_{2}O4_{4}
Molecular Weight 342.39 g/mol

Antibacterial Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antibacterial properties. For instance, compounds with similar structures showed moderate to strong activity against Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown promising results as an acetylcholinesterase (AChE) inhibitor and urease inhibitor. In a study involving related compounds, several demonstrated strong inhibitory activity against urease with IC50_{50} values ranging from 1.13 µM to 6.28 µM .

Anti-inflammatory Properties

Preliminary investigations suggest that the compound may possess anti-inflammatory properties. This is inferred from the structural characteristics common in compounds known for such activities. The furan moiety is often associated with anti-inflammatory effects due to its ability to modulate inflammatory pathways.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Binding Interactions : The compound may bind to enzymes or receptors, altering their activity.
  • Structural Modifications : The presence of functional groups such as furan and trimethoxyphenyl may facilitate interactions with various biomolecules.

Study on Antibacterial Activity

A recent study evaluated a series of pyrrolidine derivatives including the target compound against multiple bacterial strains. The results indicated that compounds with similar backbones exhibited significant antibacterial activity:

Compound Bacterial Strain Activity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CEscherichia coliWeak

Enzyme Inhibition Study

In another study focusing on enzyme inhibition, several derivatives were assessed for their AChE and urease inhibitory activities:

Compound Enzyme Target IC50_{50} (µM)
Compound DAChE2.14
Compound EUrease1.13

Q & A

Q. Resolution Strategy :

  • Use high-resolution X-ray diffraction (HR-XRD) with synchrotron radiation to improve data accuracy.
  • Refine structures using SHELXL (via full-matrix least-squares methods) and validate with R-factor convergence tests .
  • Compare experimental data with computational models (DFT-optimized geometries) to identify outliers .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

  • 1H^1H- and 13C^{13}C-NMR : To confirm substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, trimethoxyphenyl groups at δ 3.7–3.9 ppm) .
  • IR Spectroscopy : Identify carbonyl (C=O) stretches (~1680–1720 cm1^{-1}) and amide N–H bends (~3300 cm1^{-1}) .
  • HRMS : Validate molecular weight (e.g., [M+H]+^+ at m/z 413.15 for C22_{22}H24_{24}N2_2O6_6) .

Methodological Note : Use deuterated solvents (e.g., DMSO-d6_6) for NMR to avoid solvent peaks overlapping with analyte signals .

Advanced: How can structure-activity relationships (SAR) be explored for this compound’s potential anti-inflammatory activity?

Q. Experimental Design :

  • In vitro assays : Test inhibition of COX-2 or TNF-α in macrophage (RAW 264.7) or THP-1 cell lines. Compare with reference inhibitors (e.g., celecoxib).
  • SAR Modifications : Synthesize analogs with:
    • Varied substituents on the trimethoxyphenyl group (e.g., halogenation, methoxy positional isomers).
    • Alternative heterocycles (e.g., thiophene instead of furan).
  • Data Analysis : Use IC50_{50} values and molecular docking (AutoDock Vina) to correlate activity with electronic/steric properties of substituents .

Contradiction Handling : If analog activity deviates from predicted models, re-evaluate binding poses via molecular dynamics simulations (GROMACS) .

Basic: What solvents and reaction conditions optimize the final coupling step in synthesis?

  • Solvent Choice : Anhydrous DMF or DCM for amide coupling (minimizes hydrolysis).
  • Temperature : 0–5°C during reagent addition to suppress side reactions; room temperature for 12–24 hours to complete coupling.
  • Catalysts : Use 1-hydroxybenzotriazole (HOBt) to reduce racemization .

Troubleshooting : If yields <50%, purify intermediates via flash chromatography before coupling .

Advanced: How can conflicting solubility data in different pH buffers be reconciled?

Discrepancies may arise from:

  • Protonation states : The carboxamide group (pKa ~3–4) and tertiary amine (if present) influence solubility.
  • Aggregation : Micelle formation in aqueous buffers at high concentrations.

Q. Resolution Protocol :

  • Measure solubility via UV-Vis spectroscopy (λmax_{\text{max}} ~260 nm) in buffers (pH 1–10).
  • Perform dynamic light scattering (DLS) to detect aggregates.
  • Use molecular dynamics to simulate hydration free energy at varying pH .

Basic: What computational methods predict the compound’s logP and bioavailability?

  • logP Prediction : Use ChemAxon or ACD/Labs software with atom-based contributions.
  • Bioavailability : Apply the Rule of Five (molecular weight <500, logP <5, ≤10 H-bond acceptors, ≤5 H-bond donors).
  • Validation : Compare predicted logP with experimental HPLC retention times (C18 column, methanol/water gradient) .

Advanced: What strategies mitigate racemization during synthesis of the pyrrolidine ring?

  • Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to enforce stereochemistry.
  • Low-Temperature Reactions : Perform cyclization steps at –20°C to slow racemization.
  • Analytical Control : Monitor enantiomeric purity via chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase) .

Basic: How is purity validated for this compound in preclinical studies?

  • HPLC : ≥95% purity using a C18 column (acetonitrile/water + 0.1% TFA).
  • Elemental Analysis : Match calculated vs. experimental C, H, N, O percentages (deviation <0.4%).
  • Thermogravimetric Analysis (TGA) : Confirm absence of solvent residues .

Advanced: What mechanistic studies elucidate its potential kinase inhibition?

  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) at 10 µM.
  • IC50_{50} Determination : For hits, perform dose-response assays (0.1–100 µM).
  • X-ray Crystallography : Co-crystallize the compound with target kinases to identify binding motifs (e.g., hydrogen bonds with hinge regions) .

Data Interpretation : If SAR contradicts binding poses, consider allosteric inhibition or protein conformational changes .

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